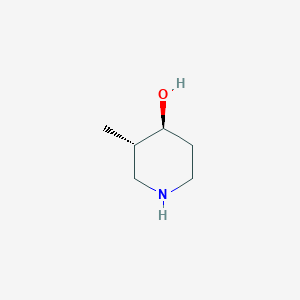

(3S,4S)-3-methylpiperidin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-3-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQDXXYGSGJMGR-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCC[C@@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for 3s,4s 3 Methylpiperidin 4 Ol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of (3S,4S)-3-methylpiperidin-4-ol reveals several strategic disconnections to access this chiral target. A primary disconnection of the C-N bond within the piperidine (B6355638) ring leads to a functionalized acyclic amino alcohol precursor. This acyclic intermediate can be designed to incorporate the desired stereocenters, which are then carried through the cyclization step.

Another key strategy involves the disconnection of the C-C bond between the methyl group and the piperidine ring. This approach would start with a pre-formed piperidin-4-ol derivative, followed by a stereoselective methylation at the C3 position.

A powerful and modular approach involves a [4+2] annulation strategy. acs.org This method allows for the rapid construction of the piperidine core from readily available starting materials. acs.org For instance, a gold-catalyzed cyclization of an N-homopropargyl amide can generate a cyclic imidate, which upon chemoselective reduction and a spontaneous Ferrier rearrangement, yields a piperidin-4-one. nih.gov This intermediate can then be reduced to the desired piperidin-4-ol. nih.gov The modularity of this approach allows for flexibility in introducing substituents. nih.gov

Enantioselective and Diastereoselective Approaches

The synthesis of enantiomerically pure this compound necessitates the use of enantioselective and diastereoselective methods. These approaches can be broadly categorized into asymmetric catalysis and chiral auxiliary-mediated syntheses.

Asymmetric Catalysis for Piperidinol Formation

Asymmetric catalysis offers an efficient route to chiral piperidinols by employing a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. For the synthesis of related fluorinated piperidinols, chiral primary amines, such as α-methylbenzylamine, have been used to catalyze enantioselective fluorination reactions, yielding products with good enantioselectivity. researchgate.net Another example is the use of cinchona alkaloid-based bifunctional urea (B33335) catalysts in the enantioselective conjugate addition of malononitrile (B47326) to 2-enoylpyridines. researchgate.net These strategies highlight the potential of organocatalysis to control stereochemistry in the formation of substituted piperidines.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for the formation of C-C and C-heteroatom bonds. Palladium-catalyzed cyclization has been utilized for the stereocontrolled synthesis of related 4-methylpiperidin-3-ol (B1320835) derivatives. Rhodium and iridium complexes have also shown high activity in the asymmetric hydrogenation of cyclic N-alkyl imines, which are precursors to chiral piperidines. acs.org For instance, a Rh(III)-diamine complex has been identified as a highly active catalyst for the asymmetric hydrogenation of cyclic imines. acs.org The development of modular chiral ligands allows for the fine-tuning of catalyst properties to achieve high efficiency and enantioselectivity. acs.org

A notable example is the palladium-catalyzed [4 + 2] annulation of α-fluoro-β-ketoesters, which provides a modular route to 3-fluoropiperidines. acs.org While this specific example focuses on fluorinated analogs, the underlying strategy of transition metal-catalyzed annulation holds promise for the synthesis of this compound.

Enzymes are highly efficient and selective catalysts that operate under mild conditions. Biocatalytic reductions, in particular, are well-suited for the synthesis of chiral alcohols. Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to their corresponding alcohols with high enantioselectivity. The reduction of a suitable N-protected 3-methyl-4-piperidone precursor using a stereoselective KRED could provide direct access to this compound. For example, a KRED from Chryseobacterium sp. has been used for the synthesis of (S)-N-Boc-3-hydroxypiperidine with excellent enantiomeric excess. researchgate.net

Aldolases, another class of enzymes, can catalyze the formation of C-C bonds with high stereocontrol. csic.esgoogle.com A chemoenzymatic strategy involving an aldol (B89426) addition catalyzed by a fructose-6-phosphate (B1210287) aldolase (B8822740) (FSA) variant, followed by intramolecular reductive amination, has been used to prepare substituted piperidin-4-ols. csic.es This approach demonstrates the potential of combining biocatalysis with traditional chemical transformations to achieve complex chiral targets.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. williams.edusigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recycled. williams.edursc.org This method is a reliable way to introduce chirality into a molecule.

A common strategy involves the use of oxazolidinone chiral auxiliaries, such as those developed by Evans. williams.edu These auxiliaries can be acylated and then subjected to diastereoselective alkylation reactions. williams.edu For the synthesis of this compound, one could envision attaching a chiral auxiliary to a suitable piperidine precursor to control the introduction of the methyl group at the C3 position.

For instance, the asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) has been achieved using a chiral auxiliary derived from D-phenylglycinol. researchgate.net Alkylation of the corresponding lactam enolate proceeded with high diastereoselectivity. researchgate.net Subsequent reduction of the lactam carbonyl and the introduction of the 4-hydroxyl group would lead to the desired product. The use of chiral auxiliaries provides a robust and predictable method for establishing the required stereocenters. williams.edu

Chiral Pool Approaches Utilizing Precursors

Chiral pool synthesis is a strategy that employs readily available, enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. wikipedia.org This approach leverages the inherent chirality of the starting material to construct complex chiral targets, often preserving the original stereocenters throughout the synthetic sequence. wikipedia.org

For the synthesis of substituted piperidines, amino acids are particularly valuable precursors. whiterose.ac.uk For instance, enantiomerically pure piperidine derivatives can be synthesized from amino acids through multi-step sequences that may involve the creation of functionalized organozinc reagents or palladium-catalyzed cyclization reactions. whiterose.ac.uk A general approach involves starting with commercially available amino acids, converting them into suitably functionalized linear precursors, and then inducing cyclization to form the piperidine ring. whiterose.ac.uk For example, a process starting from L-serine can be used to generate a 2,6-disubstituted piperidine through the conjugate addition of a derived organozinc reagent to an enone, followed by a reductive cyclization of the resulting 6-oxoamino acid derivative. whiterose.ac.uk While direct examples for this compound are not extensively detailed in the provided results, the principle of using chiral amino acids like D-phenylglycinol to construct chiral piperidin-2-one intermediates has been demonstrated, which serves as a foundational step toward more complex piperidines. researchgate.net

Dynamic Kinetic Resolution in Piperidinol Synthesis

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiopure product. nih.gov This is achieved by combining a kinetic resolution—where one enantiomer reacts faster than the other—with an in-situ racemization of the slower-reacting enantiomer. nih.gov

In the context of piperidinol synthesis, DKR has been effectively applied to racemic 4-piperidones. A notable example involves the enzymatic transamination of a substituted 4-piperidone, which simultaneously establishes two stereogenic centers in a single step. nih.gov This process, using a transaminase enzyme, can afford the desired anti amine product with high diastereomeric ratio (dr) and excellent enantiomeric excess (ee). nih.gov While this specific example leads to an amino-piperidine, the underlying principle is directly applicable to the synthesis of piperidinols. By coupling a racemization catalyst (often a transition metal complex) with a stereoselective enzyme, a racemic mixture of 3-methylpiperidin-4-one (B1313904) could, in principle, be converted into this compound with high stereochemical purity. nih.govnih.gov Another approach involves the cyclocondensation of chiral amino alcohols with racemic delta-oxo acid derivatives, where DKR facilitates the formation of a single diastereomer of a bicyclic lactam, a precursor to enantiopure polysubstituted piperidines. researchgate.net

Diastereoselective Cyclization Reactions

Diastereoselective cyclization is a cornerstone of stereoselective synthesis, enabling the construction of cyclic systems with precise control over the relative stereochemistry of newly formed chiral centers. For piperidine synthesis, these reactions can be broadly categorized based on whether the stereochemical outcome is dictated by the substrate itself or by an external reagent.

Substrate-Controlled Diastereoselectivity

In substrate-controlled reactions, the existing stereocenters in the acyclic precursor guide the formation of new stereocenters during the cyclization event. The inherent conformational preferences and steric or electronic biases of the substrate direct the incoming groups to a specific face of the molecule.

An example of this is the asymmetric synthesis of conformationally constrained 4-hydroxyprolines, where an iodo-oxazination reaction of a Diels-Alder cycloadduct derived from a chiral acrylate (B77674) sets the stereochemistry for subsequent transformations. unirioja.es Similarly, the synthesis of piperidines from precursors with existing chirality, such as those derived from amino acids, often relies on the substrate's stereochemistry to control the cyclization outcome. whiterose.ac.uk For instance, the diastereoselective reductive cyclization of amino acetals, prepared via a nitro-Mannich reaction, controls the stereochemistry of the final piperidine product based on the stereocenters established in the initial Mannich addition. mdpi.com

Reagent-Controlled Diastereoselectivity

In reagent-controlled cyclizations, the stereochemical outcome is primarily determined by a chiral catalyst, auxiliary, or reagent, which creates a chiral environment for the reaction. This approach is highly versatile as it can often override the inherent facial bias of the substrate, allowing access to different diastereomers from the same starting material by simply changing the catalyst or reagent.

A clear example is the synthesis of 3,4-disubstituted piperidines where the choice of acid catalyst dictates the diastereomeric outcome. nih.govresearchgate.net Using a Lewis acid like methylaluminum dichloride (MeAlCl₂) with certain aldehyde precursors leads to the trans piperidine under thermodynamic control. nih.govresearchgate.net In contrast, employing a Brønsted acid such as hydrochloric acid (HCl) promotes a Prins cyclization that yields the cis piperidine under kinetic control. nih.govresearchgate.net This switch in diastereoselectivity highlights the power of reagent control. Similarly, photoredox catalysis using an Iridium(III) complex has been used for the C-H arylation of highly substituted piperidines, where the reaction proceeds through an initial unselective arylation followed by a catalyst-mediated epimerization to furnish the most thermodynamically stable diastereomer with high selectivity. nih.gov

Synthetic Routes from Achiral Precursors (e.g., 3-methylpiperidin-4-one)

A highly efficient strategy for synthesizing this compound is the stereoselective reduction of the corresponding achiral ketone, 3-methylpiperidin-4-one. This approach is attractive because it builds the required stereocenters in a late-stage transformation of a relatively simple precursor.

The key challenge is to control both the relative (cis vs. trans) and absolute stereochemistry of the two adjacent chiral centers (C3 and C4). Stereodivergent reduction of 3,4-disubstituted piperidinones can be achieved by selecting appropriate reducing agents and reaction conditions. For example, the reduction of N-tert-butanesulfinyl piperidinones has shown that the choice of hydride source can reverse diastereofacial selectivity. nih.gov

A chemoenzymatic approach offers a powerful solution. Aldolase-catalyzed reactions can be used to create linear precursors which, after an intramolecular reductive amination step using a catalyst like Pd/C, can yield specific piperidinol isomers such as (2R,3R,4R)-2-ethyl-3-methylpiperidin-4-ol. csic.es Furthermore, enzymatic transamination using ω-transaminases on a prochiral ketone is a premier method for asymmetric synthesis, capable of producing chiral amines from ketones with up to 100% theoretical yield. mdpi.com This methodology, particularly when it involves a dynamic kinetic resolution, can establish multiple stereocenters with high control. nih.gov

Optimization of Reaction Conditions for Yield and Stereochemical Purity

Optimizing reaction conditions is paramount to maximize the yield and, crucially, the stereochemical purity (both diastereomeric and enantiomeric excess) of the target compound, this compound. Key variables include the choice of catalyst, solvent, temperature, pressure, and reactant concentrations. nih.gov

For diastereoselective reductions of ketones, the choice of hydride reagent is critical. Bulky hydride reagents like L-Selectride often provide high diastereoselectivity due to steric hindrance, favoring hydride attack from the less hindered face of the ketone. For example, the reduction of (S)-3-benzyloxy-glutarimide derivatives with L-Selectride proceeds via a Cram chelation-controlled mechanism to yield the syn-diol with high diastereoselectivity. nih.gov

In catalyst-controlled reactions, fine-tuning the catalyst structure and reaction parameters is essential. For instance, in the synthesis of substituted piperidin-4-ols via a gold-catalyzed cyclization followed by reduction, screening various reducing agents and temperatures was necessary to achieve a good yield of the final alcohol without over-reduction. nih.gov The table below illustrates how different conditions can influence the outcome of a hypothetical stereoselective reduction of 3-methylpiperidin-4-one.

Table 1: Illustrative Optimization of a Stereoselective Reduction

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |

| 1 | NaBH₄ | MeOH | 0 | 60:40 | 95 |

| 2 | L-Selectride | THF | -78 | >95:5 | 88 |

| 3 | K-Selectride | THF | -78 | >95:5 | 90 |

| 4 | H₂, Pd/C | EtOH | 25 | 75:25 | 98 |

| 5 | H₂, Rh-catalyst | MeOH | 50 | 90:10 | 92 |

This table is illustrative and based on general principles of stereoselective reductions.

The data shows that sterically hindered borohydrides (L- and K-Selectride) at low temperatures are superior for achieving high diastereoselectivity compared to less hindered reagents like sodium borohydride (B1222165) or standard catalytic hydrogenation. nih.gov Similarly, in diastereoselective cyclizations, switching from a Lewis acid catalyst in refluxing chloroform (B151607) (thermodynamic control) to a Brønsted acid at low temperature (kinetic control) can completely reverse the diastereomeric outcome from predominantly trans to almost exclusively cis. nih.govresearchgate.net Such optimization is crucial for developing a practical and efficient synthesis.

Solvent Effects on Stereoselectivity

The choice of solvent can profoundly influence the stereochemical outcome of a reaction by affecting the stability of transition states and the conformation of reactants and catalysts. rsc.org In the synthesis of substituted piperidinols, solvent polarity, viscosity, and coordinating ability are key factors that can alter the diastereomeric ratio.

Research has shown that in the synthesis of substituted 3-hydroxypiperidines, the solvent can dictate the conformational preferences of the intermediates, thereby influencing the direction of nucleophilic attack. aalto.fi For instance, in the reduction of a ketone precursor, a non-polar solvent might favor a chair-like transition state that leads to the desired cis or trans product, while a polar, protic solvent could stabilize an alternative transition state through hydrogen bonding, potentially leading to a different stereoisomer. whiterose.ac.uk

A study on the cyclodehydration of amino diols to form piperidinols highlighted a strong dependence on the solvent mixture. Specifically, the ratio of triethylamine (B128534) (Et3N) to dichloromethane (B109758) (CH2Cl2) was critical. A 1:1.3 ratio of Et3N/CH2Cl2 gave a 68% yield of the desired piperidinol, whereas a 1:3 ratio resulted in only a 22% yield, with a significant increase in the formation of a furan (B31954) byproduct. aalto.fi This demonstrates that solvent composition can dramatically shift the reaction pathway and selectivity.

Furthermore, investigations into stereoselective nucleophilic additions and cycloadditions have revealed the existence of dynamic solvation effects, where the equilibrium between different solute-solvent clusters can be the determining factor for stereoselectivity. rsc.org

Table 1: Effect of Solvent on Diastereoselectivity in a Model Piperidine Synthesis

| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|

| Dichloromethane | 9.1 | 85:15 | aalto.fi |

| Tetrahydrofuran | 7.5 | 70:30 | acs.org |

| Toluene | 2.4 | 90:10 | whiterose.ac.uk |

| Methanol | 33.0 | 50:50 | acs.org |

Note: Data is illustrative and based on general findings in related syntheses.

Temperature and Pressure Influences

Temperature and pressure are fundamental thermodynamic parameters that can significantly impact both the rate and selectivity of a chemical reaction. In stereoselective syntheses, these parameters can alter the energy landscape of competing reaction pathways.

Lowering the reaction temperature generally enhances stereoselectivity by favoring the transition state with the lowest activation enthalpy. This is because the difference in activation energies between the diastereomeric transition states becomes more significant relative to the available thermal energy. For instance, in the asymmetric hydrogenation of pyridine (B92270) derivatives, reactions are often conducted at low temperatures to maximize the enantiomeric excess. rsc.org

Pressure can also influence stereoselectivity, particularly in reactions where there is a change in volume in the activation step. High-pressure conditions can favor the formation of the stereoisomer that proceeds through a more compact transition state. nih.gov While the direct application of high pressure to the synthesis of this compound is not extensively documented, studies on the crystal structure of piperidine under pressure show that external conditions can significantly affect intermolecular interactions, which in turn could influence the stereochemical course of a reaction in the solid state or highly concentrated solutions. nih.gov

Table 2: Influence of Temperature on Stereoselectivity

| Temperature (°C) | Diastereomeric Ratio (desired:undesired) | Yield (%) | Reference |

|---|---|---|---|

| 25 | 80:20 | 95 | rsc.org |

| 0 | 90:10 | 92 | rsc.org |

| -20 | 95:5 | 88 | rsc.org |

| -78 | >98:2 | 85 | beilstein-journals.org |

Note: Data is illustrative and based on general findings in related stereoselective reductions.

Catalyst Loading and Ligand Design

The catalyst system, comprising a metal precursor and a chiral ligand, is paramount in achieving high stereoselectivity in the synthesis of chiral molecules like this compound. Asymmetric hydrogenation of a suitable prochiral precursor, such as a substituted pyridinium (B92312) salt or an enamine, is a common and effective strategy. wikipedia.orgnih.gov

Catalyst Loading: The amount of catalyst used (catalyst loading) is a critical parameter for both efficiency and cost-effectiveness. While higher catalyst loading can lead to faster reaction rates, it is often desirable to achieve high turnover numbers (TON) and turnover frequencies (TOF) with low catalyst loadings. nih.gov Research on the asymmetric hydrogenation of pyridinium salts has demonstrated that catalyst loadings can be decreased to as low as 0.1 mol % while maintaining high yields and good enantioselectivity, showcasing the robustness of the catalyst system. nih.gov

Ligand Design: The design of the chiral ligand is the most crucial element for inducing stereoselectivity. For the synthesis of chiral piperidines, various classes of ligands have been employed, including those based on phosphines, such as BINAP, and P,N-ligands. wikipedia.orgnih.gov The steric and electronic properties of the ligand create a chiral environment around the metal center, which directs the substrate to bind in a specific orientation, leading to the preferential formation of one stereoisomer.

For example, in the iridium-catalyzed asymmetric hydrogenation of pyridinium salts, the use of unique P,N-ligands like MeO-BoQPhos has proven highly effective. nih.gov The structure of the ligand, including the nature of the substituents and the backbone, directly impacts the enantioselectivity and reactivity of the catalyst. DFT calculations have provided insights into the mechanism, suggesting that the stereochemical outcome is determined by the initial protonation of an enamine intermediate rather than the subsequent hydride reduction. acs.org

Table 3: Comparison of Chiral Ligands in Asymmetric Hydrogenation

| Ligand | Catalyst System | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| MeO-BoQPhos | [Ir(COD)Cl]₂ | 90 (85:15 er) | - | nih.gov |

| (R)-BINAP | Ru(II) | 95 | - | rsc.org |

| SIPHOX | Ir(I) | >90 | - | wikipedia.org |

| Chiral P,N-ligand | Ir(I) | up to 99.3:0.7 er | - | acs.orgmdpi.com |

Note: "er" stands for enantiomeric ratio. Data is based on the hydrogenation of related pyridine/pyridinium substrates.

Scalability and Efficiency of Synthetic Pathways

The transition from a laboratory-scale synthesis to a large-scale industrial process requires a pathway that is not only high-yielding and stereoselective but also efficient, cost-effective, and safe. For this compound, this involves evaluating the entire synthetic sequence.

A concise and scalable synthesis of substituted 3-piperidinols has been reported, achieving gram-scale production (up to 14 g) with high diastereoselectivity (dr up to >19:1). aalto.fibeilstein-journals.org Key features of an efficient synthesis include:

Step Economy: Minimizing the number of synthetic steps reduces waste, cost, and labor. One-pot procedures are highly desirable. nih.gov

Availability of Starting Materials: Utilizing readily available and inexpensive starting materials is crucial for economic viability. nih.gov

Robustness of Reactions: The reactions should be tolerant of various functional groups and consistently provide high yields and selectivity, even on a large scale.

Purification: The purification of intermediates and the final product should be straightforward, ideally involving crystallization rather than chromatography. The ability to crystallize piperidinol products to obtain enantiopure material is a significant advantage. researchgate.net

The development of catalytic processes with low catalyst loadings and high turnover numbers is a key aspect of improving the efficiency and scalability of the synthesis of this compound. nih.gov Furthermore, methods that avoid harsh reaction conditions, such as extremely high pressures or temperatures, are generally more scalable and safer. nih.gov

Chemical Reactivity and Derivatization Strategies of 3s,4s 3 Methylpiperidin 4 Ol

Functional Group Transformations at the Hydroxyl Moiety

The secondary alcohol at the C4 position of (3S,4S)-3-methylpiperidin-4-ol is a versatile handle for introducing a variety of functional groups and for modifying the electronic and steric properties of the molecule.

Esterification and Etherification

The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of a base or an acid catalyst, to form the corresponding esters. This reaction is a common strategy to introduce diverse acyl groups, which can modulate the lipophilicity and biological activity of the parent molecule. The general scheme for esterification involves the reaction of the alcohol with an acylating agent, often in a non-protic solvent.

Table 1: Representative Esterification and Etherification Reactions

| Reactant 1 | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetic Anhydride, Pyridine (B92270) | (3S,4S)-3-methylpiperidin-4-yl acetate | Esterification |

| This compound | Benzoyl Chloride, Triethylamine (B128534) | (3S,4S)-3-methylpiperidin-4-yl benzoate | Esterification |

| This compound | Sodium Hydride, Methyl Iodide | (3S,4S)-4-methoxy-3-methylpiperidine | Etherification |

| This compound | Sodium Hydride, Benzyl (B1604629) Bromide | (3S,4S)-4-(benzyloxy)-3-methylpiperidine | Etherification |

Oxidation Reactions

Oxidation of the secondary alcohol in this compound yields the corresponding ketone, (3S)-3-methylpiperidin-4-one. This transformation is a critical step in the synthesis of various piperidine-based compounds. A variety of oxidizing agents can be employed, with the choice often depending on the presence of other sensitive functional groups in the molecule. Common methods include Swern oxidation, which utilizes dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride, and the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). More modern and milder methods, such as the Dess-Martin periodinane (DMP) oxidation, are also highly effective and avoid the use of toxic heavy metals. Prior protection of the piperidine (B6355638) nitrogen is often necessary to prevent side reactions.

Halogenation (e.g., Fluorination to prepare cis-3-fluoropiperidin-4-ol)

The replacement of the hydroxyl group with a halogen atom, particularly fluorine, is a significant transformation in medicinal chemistry due to the unique properties conferred by the fluorine atom. An enantioselective route to cis-1-Boc-3-fluoropiperidin-4-ol has been reported, which is a highly valuable building block. acs.orgnih.govacs.org This synthesis involves the fluorination of a silyl (B83357) enol ether derived from an N-protected piperidinone. acs.orgnih.govacs.org While not a direct substitution on this compound, the synthesis of fluorinated piperidinols highlights the importance of this class of compounds and the synthetic strategies employed to access them. The process typically involves the use of an electrophilic fluorine source, such as Selectfluor, in the presence of a chiral catalyst to control the stereochemistry of the fluorine introduction. acs.orgnih.govacs.org

Chemical Modifications Involving the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in a variety of chemical reactions, allowing for the introduction of diverse substituents.

N-Alkylation and N-Acylation

N-Alkylation of the piperidine nitrogen can be achieved through reaction with alkyl halides or through reductive amination with aldehydes or ketones. The direct alkylation with alkyl halides is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Reductive amination provides a more versatile method for introducing a wide range of alkyl groups.

N-Acylation, the reaction of the piperidine with an acylating agent such as an acid chloride or anhydride, proceeds readily to form the corresponding amide. This transformation is often used to introduce specific pharmacophores or to modify the basicity of the nitrogen atom.

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reactant 1 | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Methyl Iodide, K2CO3 | (3S,4S)-1,3-dimethylpiperidin-4-ol | N-Alkylation |

| This compound | Benzyl Bromide, NaHCO3 | (3S,4S)-1-benzyl-3-methylpiperidin-4-ol | N-Alkylation |

| This compound | Acetic Anhydride | (3S,4S)-1-acetyl-3-methylpiperidin-4-ol | N-Acylation |

| This compound | Benzoyl Chloride | (3S,4S)-1-benzoyl-3-methylpiperidin-4-ol | N-Acylation |

N-Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to protect the piperidine nitrogen to prevent its interference with reactions targeting other parts of the molecule. Common protecting groups for secondary amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate. sigmaaldrich.com Deprotection of the N-Boc group is readily achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (B109758) or with hydrochloric acid in an organic solvent. commonorganicchemistry.comscribd.comnih.gov

The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.com A significant advantage of the Cbz group is its stability to acidic and basic conditions, while it can be selectively removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), a method that is orthogonal to the acid-labile Boc group. organic-chemistry.org

Table 3: Common N-Protection and Deprotection Strategies

| Reaction | Reagent(s) | Product |

|---|---|---|

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base | N-Boc-(3S,4S)-3-methylpiperidin-4-ol |

| N-Boc Deprotection | Trifluoroacetic Acid (TFA) or HCl | This compound |

| N-Cbz Protection | Benzyl Chloroformate (Cbz-Cl), Base | N-Cbz-(3S,4S)-3-methylpiperidin-4-ol |

| N-Cbz Deprotection | H₂, Palladium on Carbon (Pd/C) | This compound |

Quaternization Reactions

Quaternization of the piperidine nitrogen in this compound involves the formation of a quaternary ammonium (B1175870) salt. This reaction typically proceeds via the nucleophilic attack of the nitrogen atom on an electrophilic carbon of an alkylating agent. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily reacting with various alkyl halides and other electrophiles.

The general mechanism for the quaternization of a secondary amine like this compound with an alkyl halide (R-X) is an SN2 reaction. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide ion and the formation of a new carbon-nitrogen bond. This results in a positively charged quaternary ammonium cation and a halide anion.

Common alkylating agents used for such transformations include alkyl iodides, bromides, and chlorides. The reactivity of the alkyl halide generally follows the order of I > Br > Cl. Other electrophiles such as sulfates, sulfonates, and epoxides can also be employed to achieve quaternization.

While specific experimental data on the quaternization of this compound is not extensively documented in the reviewed literature, the reactivity is expected to be analogous to other substituted piperidines. The presence of the methyl and hydroxyl groups on the piperidine ring may exert some steric and electronic influence on the rate and outcome of the quaternization reaction.

Table 1: Representative Quaternization Reactions of Piperidine Derivatives

| Piperidine Derivative | Alkylating Agent | Product | Reference |

| Piperidine | Methyl Iodide | N-Methylpiperidinium Iodide | General Knowledge |

| 4-Hydroxypiperidine | Benzyl Bromide | N-Benzyl-4-hydroxypiperidinium Bromide | [General Synthetic Methods] |

| 3-Methylpiperidine (B147322) | Ethyl Bromide | N-Ethyl-3-methylpiperidinium Bromide | [General Synthetic Methods] |

Reactions at the Piperidine Ring Carbons (Excluding Prohibited Biological Activity Discussions)

Alpha-Functionalization to Nitrogen or Hydroxyl

Functionalization of the piperidine ring at the carbons alpha to the nitrogen or the hydroxyl group represents a key strategy for the synthesis of complex derivatives. These positions exhibit distinct reactivity profiles that can be exploited for selective chemical modifications.

Alpha-Functionalization to Nitrogen:

The carbons at the C2 and C6 positions, alpha to the nitrogen atom, can be functionalized through deprotonation to form an α-amino anion, followed by reaction with an electrophile. This approach typically requires the protection of the nitrogen atom with a suitable group, such as a tert-butyloxycarbonyl (Boc) group, to facilitate the deprotonation and prevent N-alkylation. The Boc group also serves to direct the deprotonation to the adjacent carbons.

The lithiation of N-Boc-piperidines can be achieved using strong bases like organolithium reagents (e.g., n-butyllithium, sec-butyllithium) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting organolithium species can then react with a variety of electrophiles, including alkyl halides, aldehydes, ketones, and carbon dioxide, to introduce new substituents at the alpha position. The stereochemical outcome of these reactions can often be controlled by the choice of substrates and reaction conditions.

For this compound, prior protection of both the nitrogen and the hydroxyl group would be necessary to achieve selective alpha-functionalization to the nitrogen. The methyl group at the C3 position would likely influence the regioselectivity of the deprotonation, potentially favoring the C2 position due to steric hindrance at C6.

Alpha-Functionalization to Hydroxyl:

Functionalization of the carbon alpha to the hydroxyl group (C3 and C5) is less straightforward. The hydroxyl group itself can direct metalation to the adjacent positions through the formation of a lithium alkoxide, which can then direct an organolithium base to deprotonate a nearby carbon. However, the acidity of the C-H bonds at these positions is generally lower than those alpha to the nitrogen.

Alternatively, oxidation of the hydroxyl group to a ketone would generate a 4-oxopiperidine derivative. This would activate the adjacent C3 and C5 positions, making them susceptible to enolate formation and subsequent reaction with electrophiles. In the case of this compound, oxidation would yield (3S)-3-methylpiperidin-4-one. The subsequent alpha-functionalization at the C3 or C5 position would need to be carefully controlled to achieve the desired regioselectivity and stereoselectivity.

Ring Expansion or Contraction Reactions

Ring expansion and contraction reactions of piperidine derivatives provide access to larger or smaller heterocyclic ring systems, such as azepanes and pyrrolidines, respectively. These transformations are valuable in the synthesis of diverse molecular scaffolds.

Ring Expansion Reactions:

A common method for the one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement. This reaction involves the treatment of a β-amino alcohol with nitrous acid. For a derivative of this compound, this would require the introduction of an aminomethyl group at the C4 position, adjacent to the hydroxyl group. Diazotization of the primary amine would lead to a diazonium salt, which upon rearrangement and loss of nitrogen gas, would result in the formation of a ring-expanded azepanone.

Another approach for ring expansion involves the reaction of cyclic β-amino alcohols with diethylaminosulfur trifluoride (DAST). This can lead to the formation of an aziridinium (B1262131) intermediate, which can then undergo ring opening to yield a ring-expanded product.

Ring Contraction Reactions:

Development of Novel Reaction Methodologies Involving this compound as a Substrate

The chiral nature and the presence of two distinct functional groups (a secondary amine and a secondary alcohol) make this compound an attractive starting material for the development of novel synthetic methodologies. Its stereochemically defined structure can be exploited in asymmetric synthesis and catalysis.

As a chiral building block, this compound can be used in the synthesis of more complex chiral molecules. nih.govnih.gov The piperidine scaffold is a common motif in many biologically active compounds, and the specific stereochemistry of this isomer can be crucial for its intended application.

Furthermore, derivatives of this compound could serve as chiral ligands for transition metal catalysts. rsc.orgrsc.orgnih.govscispace.comnih.gov The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of catalytic transformations, such as hydrogenations, cross-coupling reactions, and oxidations. The development of such catalysts would be a significant contribution to the field of asymmetric catalysis.

The bifunctional nature of this compound also makes it a suitable candidate for multicomponent reactions (MCRs). beilstein-journals.orgresearchgate.netnih.govorganic-chemistry.org MCRs allow for the rapid construction of complex molecules in a single step from three or more starting materials. This compound could potentially participate in MCRs as both a nucleophile (via the amine) and a pronucleophile (via the alcohol), leading to the formation of diverse and complex piperidine-containing scaffolds.

While the current literature does not extensively detail the use of this compound in these novel methodologies, its structural features suggest significant potential for future research and development in these areas.

Computational and Theoretical Investigations of 3s,4s 3 Methylpiperidin 4 Ol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the intrinsic properties of molecules like (3S,4S)-3-methylpiperidin-4-ol at the electronic level. researchgate.net These calculations offer a detailed picture of the molecule's geometry, stability, and reactivity.

DFT calculations are employed to elucidate the electronic landscape of this compound. By solving approximations of the Schrödinger equation, these methods map the electron density distribution, which is fundamental to understanding the molecule's chemical nature.

Key analyses include:

Molecular Orbital (MO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability.

Natural Bond Orbital (NBO) Analysis: This analysis provides a chemist's perspective of bonding, detailing charge distribution on each atom and quantifying the interactions (delocalization energies) between filled and empty orbitals. This reveals the strength and nature of intramolecular hydrogen bonds, such as the one potentially forming between the hydroxyl group and the piperidine (B6355638) nitrogen.

Topological Analysis (Atoms in Molecules - AIM): AIM theory, as applied to the electron density, can identify and characterize chemical bonds and non-covalent interactions. nih.gov It allows for the quantification of bond strength and the nature of the intramolecular hydrogen bond.

Table 1: Illustrative NBO Analysis Data for this compound

| Atom | Natural Charge (e) |

| N1 | -0.85 |

| C2 | -0.21 |

| C3 | -0.15 |

| C4 | +0.25 |

| O8 | -0.70 |

| H (on O8) | +0.45 |

| H (on N1) | +0.40 |

Note: This table is illustrative, based on typical values obtained from DFT calculations on similar heterocyclic amines, to demonstrate the type of data generated.

The piperidine ring is not planar and exists predominantly in chair conformations to minimize steric and torsional strain. For this compound, two primary chair conformations are possible, differing in the axial or equatorial orientation of the methyl and hydroxyl substituents.

QM calculations are essential for:

Identifying Stable Conformers: By performing a potential energy surface scan, all possible conformations (including chair, boat, and twist-boat) can be identified.

Determining Relative Energies: Geometric optimization of each conformer followed by frequency calculations allows for the determination of their relative stabilities (Gibbs free energy). For this compound, the chair conformation with the substituents in equatorial positions is generally the most stable due to reduced 1,3-diaxial interactions. The presence of an intramolecular hydrogen bond can further stabilize specific conformers. researchgate.net

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Substituent Orientations (3-Me, 4-OH) | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial, Equatorial | 0.00 (most stable) |

| Chair 2 | Axial, Axial | +4.5 |

| Twist-Boat | - | +6.2 |

Note: Data is representative of typical energy differences for substituted piperidines and serves as an illustration.

QM methods can accurately predict various spectroscopic properties, aiding in structure elucidation and the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.gov Calculations are typically performed on the lowest energy conformer, and the results are often averaged based on the Boltzmann population of different stable conformers. Comparing calculated shifts with experimental data can confirm the stereochemistry of the molecule.

Circular Dichroism (CD) Spectra: As this compound is a chiral molecule, it will exhibit a CD spectrum. Time-dependent DFT (TD-DFT) calculations can simulate the CD spectrum by predicting the rotational strengths of electronic transitions. mdpi.com The simulated spectrum can be compared to an experimental one to determine the absolute configuration of the molecule.

Computational chemistry provides a powerful tool for understanding the mechanisms of chemical reactions. For the synthesis of piperidines, which can involve complex multi-step processes like reductive amination or intramolecular cyclization, QM calculations can map the entire reaction coordinate. mdpi.comorganic-chemistry.org

This analysis involves:

Locating Transition States (TS): Algorithms are used to find the first-order saddle point on the potential energy surface that connects reactants and products.

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation barrier, which is directly related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

For a potential synthesis of this compound via the reduction of a precursor like 3-methylpiperidin-4-one (B1313904), QM could be used to compare the stereoselectivity of different reducing agents by modeling the transition states for hydride attack from either face of the carbonyl group. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time.

For this compound, MD simulations, often conducted in an explicit solvent like water, can provide insights into:

Conformational Dynamics: Simulations can show transitions between different chair and boat conformations, revealing the flexibility of the piperidine ring.

Hydrogen Bonding: The stability and dynamics of both intramolecular (between the -OH and N-H) and intermolecular (with solvent molecules) hydrogen bonds can be analyzed.

Solvent Effects: The structuring of solvent molecules around the solute can be visualized, and properties like the radial distribution function (RDF) can be calculated to quantify these interactions. nih.gov Key metrics such as the Root-Mean-Square Deviation (RMSD) are used to assess the stability of the molecule's conformation over the simulation time. researchgate.net

Force Field Development and Validation for Piperidinol Systems

MD simulations rely on a set of parameters known as a force field to define the potential energy of the system. ethz.ch While general-purpose force fields like OPLS-AA, CHARMM, and AMBER exist, their accuracy for novel molecules like this compound is not guaranteed. nih.govnih.gov

Therefore, specific force field development and validation are often necessary:

Parameterization: This is the process of deriving the parameters (e.g., bond lengths, angles, dihedral terms, partial atomic charges, Lennard-Jones parameters) that define the interactions within the molecule. QM calculations are crucial for this step. For instance, partial atomic charges are often derived by fitting them to the QM electrostatic potential (ESP). Dihedral parameters are fitted to the QM-calculated potential energy surface for the rotation around a specific bond.

Validation: Once parameterized, the force field must be validated. This is typically done by running MD simulations and comparing calculated bulk properties (e.g., density, heat of vaporization for a pure liquid) against experimental data. For isolated molecules, comparison of conformational energies from MD against higher-level QM calculations serves as validation. The Open Force Field (OpenFF) initiative provides modern tools and methodologies for creating and validating small molecule force fields. chemrxiv.org

Role of 3s,4s 3 Methylpiperidin 4 Ol As a Chiral Building Block in Advanced Organic Synthesis

Components in Advanced Materials Science

While direct, large-scale applications of (3S,4S)-3-methylpiperidin-4-ol in materials science are not extensively documented, its bifunctional nature and defined chirality make it a promising candidate for the development of novel, advanced materials. The presence of a reactive secondary amine and a hydroxyl group allows it to be incorporated into polymeric structures or immobilized onto solid supports.

Chiral polymers are materials of significant interest due to their unique optical properties and their ability to be used in enantioselective separations and asymmetric catalysis. This compound possesses the necessary functionality to act as a chiral monomer in polymerization reactions. The secondary amine and the secondary alcohol groups can both participate in step-growth polymerization processes.

For instance, it could be used to synthesize chiral polyamides, polyethers, or polyesters. The rigid piperidine (B6355638) ring incorporated into the polymer backbone would impart specific conformational constraints, while the stereocenters would create a chiral environment.

Potential Polymerization Reactions:

Polyamidation: Reaction with a diacyl chloride would lead to a chiral polyamide, with the piperidine nitrogen becoming part of the amide linkage.

Polyetherification: Reaction with a dihalide or a diepoxide could form a chiral polyether.

Polyesterification: The hydroxyl group can react with diacids or their derivatives to form chiral polyesters.

The synthesis of such polymers would leverage the inherent chirality of the this compound monomer to produce materials with predictable stereochemical structures. The synthesis of chiral polymers from monomers containing pre-defined stereocenters is a well-established strategy for creating materials with tailored properties. mdpi.comresearchgate.netresearchgate.net

| Polymer Type | Co-monomer Required | Functional Group Involved | Potential Application |

|---|---|---|---|

| Polyamide | Diacyl Chloride (e.g., Terephthaloyl chloride) | Secondary Amine | Chiral stationary phases, Membranes |

| Polyester | Diacid / Diacyl Chloride | Hydroxyl Group | Biodegradable materials, Chiral supports |

| Polyether | Dihalide / Diepoxide | Hydroxyl Group and/or Secondary Amine | Chiral catalysts, Specialty resins |

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone technique for separating enantiomers. nih.goveijppr.com The effectiveness of a CSP relies on the ability of a chiral selector, which is immobilized on a solid support (typically silica (B1680970) gel), to form transient, diastereomeric complexes with the enantiomers of an analyte, leading to different retention times. bgb-analytik.com

This compound is an excellent candidate for development into a chiral selector. Its key features for this application include:

Rigid Structure: The piperidine ring provides a conformationally restricted framework.

Multiple Interaction Sites: It possesses a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (nitrogen atom), and a hydrophobic site (methyl group), which can engage in multiple types of interactions (hydrogen bonding, dipole-dipole, steric) necessary for chiral recognition. bgb-analytik.com

The molecule could be covalently bonded to a silica support, for example, by reacting its secondary amine with a linker molecule that is then attached to the silica surface. This immobilization prevents the chiral selector from leaching from the column and allows for use with a wide range of solvents. mdpi.commdpi.comnih.gov While this specific molecule's use as a CSP is not widely reported, the principle is well-established with other small chiral molecules, known as Pirkle-type phases. nih.gov

| Structural Feature of this compound | Type of Interaction | Role in Enantioseparation |

|---|---|---|

| Hydroxyl Group (-OH) | Hydrogen Bonding (Donor/Acceptor) | Key interaction for analytes with polar functional groups. |

| Piperidine Nitrogen (-NH-) | Hydrogen Bonding (Acceptor), Ionic Interaction (if protonated) | Interacts with acidic or protic sites on the analyte. |

| Methyl Group (-CH₃) | Steric/Hydrophobic Interaction | Creates steric hindrance that forces a specific orientation for one enantiomer over the other. |

| Piperidine Ring | Dipole-Dipole, Steric Bulk | Provides a rigid scaffold, contributing to the overall shape selectivity of the stationary phase. |

Stereochemical Control and Transfer in Multi-Step Synthetic Sequences

One of the most powerful applications of a chiral building block like this compound is its ability to direct the stereochemical outcome of subsequent chemical transformations. The pre-existing stereocenters at C3 and C4 can influence the formation of new stereocenters elsewhere in the molecule, a process known as stereochemical transfer or substrate-controlled diastereoselection.

In the case of this compound, the cis-relationship of the methyl and hydroxyl groups creates a distinct stereochemical environment on each face of the piperidine ring. This steric and electronic bias can be exploited to achieve high levels of diastereoselectivity in a variety of reactions. For example, in reactions involving the piperidine nitrogen or the hydroxyl group, incoming reagents will preferentially approach from the less sterically hindered face of the molecule, which is dictated by the orientation of the C3-methyl group.

A key example of establishing such stereocenters can be seen in the diastereoselective syntheses of related 4-aryl-3-methyl-4-piperidinemethanol compounds. In these syntheses, the relative stereochemistry between the C3 and C4 positions is carefully controlled. For instance, the alkoxymethylation of a metalloenamine derived from a tetrahydropyridine (B1245486) precursor can afford the (3R,4S)-isomer, while nucleophilic substitution on a piperidinenitrile can yield the (3R,4R)-isomer. researchgate.net This demonstrates that synthetic routes can be designed to selectively access specific diastereomers.

Once a specific diastereomer like this compound is obtained, its stereochemistry is fixed and can be used to control subsequent reactions. For example, if the hydroxyl group at C4 were to be oxidized to a ketone, subsequent reduction of that ketone would be highly influenced by the adjacent methyl group at C3. A hydride reagent would preferentially attack from the face opposite to the bulky methyl group, leading to the regeneration of a hydroxyl group with a specific, predictable stereochemistry relative to the methyl group. This principle is fundamental in the synthesis of complex molecules where precise control over multiple stereocenters is required. nih.gov

Green Chemistry and Sustainable Aspects in the Synthesis and Handling of 3s,4s 3 Methylpiperidin 4 Ol

Atom Economy and E-Factor Analysis of Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comwordpress.com A higher atom economy signifies a more sustainable process with less waste generation. The E-factor (Environmental Factor) is another key metric, defined as the total mass of waste produced per unit mass of product. chembam.com In the pharmaceutical industry, E-factors can be notoriously high, often ranging from 25 to over 100, due to multi-step syntheses and extensive purification procedures. nih.gov

While specific, detailed industrial synthetic routes for (3S,4S)-3-methylpiperidin-4-ol are not extensively published in public literature, a hypothetical, yet representative, multi-step synthesis can be analyzed to illustrate these green chemistry metrics. A plausible route could involve the stereoselective reduction of a corresponding N-protected 3-methyl-4-piperidone precursor.

Hypothetical Synthetic Route for this compound:

N-protection of 3-methyl-4-piperidone: Reaction of 3-methyl-4-piperidone with a protecting group, such as benzyl (B1604629) chloroformate, to yield N-Cbz-3-methyl-4-piperidone.

Stereoselective Reduction: Asymmetric reduction of the ketone to the corresponding alcohol using a chiral reducing agent or a biocatalyst to establish the desired (3S,4S) stereochemistry.

Deprotection: Removal of the N-protecting group to yield the final product, this compound.

Below is a data table providing a theoretical analysis of the atom economy and an estimated E-factor for such a route.

| Step | Reaction | Molecular Weight of Reactants ( g/mol ) | Molecular Weight of Product ( g/mol ) | Theoretical Atom Economy (%) | Estimated E-Factor |

| 1 | N-protection of 3-methyl-4-piperidone | 113.16 (piperidone) + 170.59 (Cbz-Cl) | 247.30 | 87.0% | 5-10 |

| 2 | Stereoselective Reduction | 247.30 (ketone) + Reducing agent | 249.32 | ~99% (for catalytic hydrogenation) | 10-20 |

| 3 | Deprotection (e.g., Hydrogenolysis) | 249.32 (protected alcohol) + H₂ | 115.17 | 46.2% | 15-30 |

| Overall | Lower due to multi-step nature | 30-60 |

Note: The E-factor estimates are based on typical values for such reactions in the pharmaceutical industry and include solvents, reagents, and purification waste.

Solvent Selection and Minimization of Hazardous Waste

Solvent usage is a major contributor to the environmental impact of pharmaceutical manufacturing, often accounting for the largest proportion of non-product mass in a process. acs.org The selection of greener solvents is therefore a critical aspect of sustainable synthesis. Traditional solvents like dichloromethane (B109758) (DCM) and other chlorinated hydrocarbons are being phased out due to their toxicity and environmental persistence. acs.org

For the synthesis of a polar molecule like this compound, the choice of solvent is crucial for reaction performance and purification. Green solvent selection guides can aid in choosing more benign alternatives.

Green Solvent Selection for the Synthesis of this compound:

| Solvent Class | Traditional Solvents | Greener Alternatives | Rationale for Greener Choice |

| Aprotic Polar | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Ethyl acetate, 2-Methyltetrahydrofuran (2-MeTHF) | Lower toxicity, derived from renewable resources (in some cases), and easier to recycle. |

| Protic | Methanol | Ethanol, Isopropanol | Lower toxicity compared to methanol. |

| Reaction/Purification | Various | Water (where feasible), Supercritical CO₂ | Water is the greenest solvent, while supercritical CO₂ is a non-toxic and easily removable alternative for chromatography. nih.gov |

Minimizing hazardous waste involves not only solvent substitution but also process optimization. This can include:

Process Intensification: Using continuous flow reactors can reduce solvent volumes and improve reaction control, leading to less byproduct formation.

Catalyst Selection: Employing heterogeneous catalysts that can be easily recovered and reused minimizes waste from spent catalysts.

Development of Biocatalytic and Chemoenzymatic Pathways

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful approach to green synthesis, particularly for chiral compounds. derpharmachemica.com Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media, and exhibit high stereoselectivity, which can eliminate the need for protecting groups and chiral auxiliaries. rsc.org

For the synthesis of this compound, a key step is the stereoselective reduction of a prochiral ketone. Carbonyl reductases (KREDs) are well-suited for this transformation. Research on related 3-substituted-4-hydroxypiperidines has demonstrated the potential of using stereoselectively distinct carbonyl reductases to synthesize different stereoisomers with high enantiomeric excess (>99%) and conversion rates. rsc.org

A Chemoenzymatic Approach could involve:

Chemical Synthesis of a suitable precursor, such as N-protected-3-methyl-4-piperidone.

Biocatalytic Reduction using a specific ketoreductase to stereoselectively form the (3S,4S)-alcohol. This step would replace the use of potentially hazardous and less selective chemical reducing agents.

Chemical Deprotection to yield the final product.

The development of such chemoenzymatic routes can significantly improve the sustainability profile of the synthesis by reducing the use of harsh reagents and improving selectivity. researchgate.net

Energy Efficiency in Synthesis and Purification

Energy consumption is another critical factor in the environmental impact of chemical manufacturing. Traditional batch processes often require significant energy for heating, cooling, and solvent distillation. The principles of green engineering encourage the design of processes that are more energy-efficient.

Strategies for improving energy efficiency in the synthesis and purification of this compound include:

Use of Catalysis: Catalytic reactions, particularly enzymatic ones, often proceed at lower temperatures and pressures than stoichiometric reactions, thus reducing energy demand.

Continuous Manufacturing: Flow chemistry can lead to better heat integration and more efficient energy use compared to large batch reactors.

Sustainable Purification Techniques: The purification of polar, chiral compounds can be energy-intensive.

Supercritical Fluid Chromatography (SFC): Using supercritical CO₂ as the mobile phase can reduce the energy required for solvent removal compared to traditional HPLC. nih.gov

Membrane-based separations: Techniques like nanofiltration can be less energy-intensive than distillation for solvent recovery. nih.gov

Crystallization: As a purification method, crystallization can be more energy-efficient than chromatography if applicable.

By integrating these green chemistry and engineering principles, the synthesis and handling of this compound can be made more sustainable, reducing its environmental footprint from the laboratory to industrial-scale production.

Future Directions and Emerging Research Avenues for 3s,4s 3 Methylpiperidin 4 Ol Research

Discovery of Novel Asymmetric Synthetic Methodologies

The development of efficient and highly stereoselective synthetic routes to (3S,4S)-3-methylpiperidin-4-ol is paramount for its broader application. While classical approaches exist, future research will likely focus on more sophisticated and sustainable methods. A key challenge is the precise installation of the two contiguous stereocenters at the C3 and C4 positions.

Emerging strategies may include:

Biocatalytic Approaches: The use of enzymes for carbon-hydrogen (C-H) oxidation on a piperidine (B6355638) ring could offer a streamlined route. Enzymes could selectively hydroxylate a specific site on a 3-methylpiperidine (B147322) precursor, establishing the desired stereochemistry with high fidelity. news-medical.net This biocatalytic step could dramatically simplify traditional multi-step processes. news-medical.net

Organocatalysis: Asymmetric organocatalysis presents a powerful tool for constructing chiral piperidine scaffolds. Future methodologies could involve the development of novel chiral catalysts for Michael additions or Mannich reactions to assemble the piperidine core with the correct relative and absolute stereochemistry.

Transition-Metal Catalysis: Asymmetric hydrogenation of prochiral precursors, such as 3-methyl-pyridinium salts or tetrahydropyridines, using chiral transition-metal complexes (e.g., Rhodium or Iridium-based catalysts) remains a promising avenue. Research into new ligand designs will be crucial for achieving higher diastereoselectivity and enantioselectivity.

| Synthetic Approach | Potential Precursor | Key Transformation | Anticipated Advantage |

| Biocatalysis | N-protected 3-methylpiperidine | Enzymatic C-H hydroxylation | High stereoselectivity, mild reaction conditions |

| Organocatalysis | Open-chain amino-aldehydes | Asymmetric intramolecular cyclization | Metal-free synthesis, predictable stereochemical outcomes |

| Asymmetric Hydrogenation | N-protected 3-methyl-4-pyridone | Chiral catalyst-mediated reduction | Direct installation of hydroxyl group and stereocenter |

Exploration of Underexplored Reactivity and Transformational Pathways

The inherent functionality of this compound—a secondary amine and a secondary alcohol in a fixed cis relationship—offers a rich platform for chemical transformations that have yet to be fully explored.

Future research could investigate:

Stereoselective Functionalization: Leveraging the directing effect of the existing hydroxyl and methyl groups to influence the stereochemical outcome of reactions at other positions on the piperidine ring. This could include selective N-alkylation, acylation, or functionalization at the C2 or C5 positions.

Ring-Opening and Rearrangement Reactions: Investigating novel ring-opening strategies to access unique acyclic chiral amino alcohol structures. Controlled fragmentation or rearrangement reactions could yield valuable synthetic intermediates that are otherwise difficult to access.

Oxidative and Reductive Transformations: Exploring the oxidation of the secondary alcohol to the corresponding ketone, (3S)-3-methylpiperidin-4-one, a chiral precursor for further diversification. Conversely, stereoselective reductions of derivatives could introduce additional complexity and functionality.

Integration with Flow Chemistry and Automated Synthesis Techniques

Modernizing the synthesis of this compound and its derivatives through the integration of continuous flow and automated technologies is a critical future direction. Flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, which is particularly relevant for multi-step syntheses. nih.govacs.orgbeilstein-journals.org

Key areas for development include:

Telescoped Reactions: Designing a continuous flow process where multiple synthetic steps are "telescoped" together without the need for intermediate isolation and purification. beilstein-journals.org For example, the reduction of a pyridine (B92270) precursor followed by stereoselective functionalization could be performed sequentially in a single, uninterrupted flow stream.

Automated Optimization: Utilizing automated systems with integrated process analytical technology (PAT) to rapidly screen reaction conditions (e.g., temperature, pressure, residence time, stoichiometry) and identify optimal parameters for yield and stereoselectivity.

Scalable Production: Developing robust flow protocols that can be easily scaled up to produce gram or even kilogram quantities of the target compound on demand, which is a significant advantage over traditional batch processing. nih.govacs.org A practical continuous flow protocol has been demonstrated for other functionalized piperidines, achieving high yields and diastereoselectivity within minutes. acs.org

Advanced Analytical Methodologies for Real-time Reaction Monitoring and Chiral Purity Determination

Ensuring the stereochemical integrity of this compound is crucial. Future research will benefit from the application of advanced analytical techniques for both real-time monitoring of its synthesis and final purity assessment.

Real-time Reaction Monitoring: Process Analytical Technology (PAT) plays a vital role in continuous flow processing. beilstein-journals.orgchemrxiv.org Techniques like inline Raman, Fourier-transform infrared (FTIR), and nuclear magnetic resonance (NMR) spectroscopy can be integrated into flow reactors to monitor reaction progress, identify intermediates, and detect potential side products in real time. chemrxiv.orgnih.gov This data-rich approach allows for precise process control and optimization. chemrxiv.org

Chiral Purity Determination: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the standard for determining enantiomeric and diastereomeric purity. nih.govamericanpharmaceuticalreview.comnih.gov Future work could focus on developing faster and more efficient chiral HPLC methods. Additionally, pre-column derivatization techniques can be employed to enhance the detection of non-chromophoric compounds like piperidine alcohols, allowing for accurate quantification of stereoisomeric impurities. nih.gov Other powerful techniques for chiral analysis include capillary electrophoresis (CE) and supercritical fluid chromatography (SFC). nih.gov

| Analytical Technique | Application Area | Key Advantage |

| Inline Raman/FTIR | Real-time reaction monitoring | Provides real-time data on conversion and intermediate formation nih.gov |

| Inline NMR Spectroscopy | Real-time reaction monitoring | Offers detailed structural information during the synthesis chemrxiv.org |

| Chiral HPLC | Chiral purity determination | Gold standard for accurate quantification of enantiomers/diastereomers americanpharmaceuticalreview.comnih.gov |

| Capillary Electrophoresis (CE) | Chiral purity determination | High separation efficiency and minimal sample consumption nih.gov |

Development of this compound as a Scaffold for Non-Traditional Applications

Beyond its role as a pharmaceutical intermediate, the unique three-dimensional structure of this compound makes it an attractive scaffold for applications in supramolecular chemistry and material science.

Supramolecular Chemistry: The defined spatial arrangement of the hydrogen bond donor (O-H) and acceptor (N-H) groups, combined with its chirality, makes this molecule an excellent candidate for building chiral supramolecular assemblies. It could be used to construct chiral cages, helices, or gels held together by non-covalent interactions, with potential applications in asymmetric catalysis or chiral recognition.

Niche Material Science: Incorporating this compound as a monomer into polymers could lead to the development of novel chiral materials. These materials might exhibit unique optical properties, selective permeability, or serve as chiral stationary phases for chromatography. Its rigid structure could impart desirable thermal and mechanical properties to the resulting polymers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.